(3-Bromopropyl)trimethoxysilane

Catalog No.
S750470
CAS No.
51826-90-5
M.F
C6H15BrO3Si
M. Wt
243.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromopropyl)trimethoxysilane

CAS Number

51826-90-5

Product Name

(3-Bromopropyl)trimethoxysilane

IUPAC Name

3-bromopropyl(trimethoxy)silane

Molecular Formula

C6H15BrO3Si

Molecular Weight

243.17 g/mol

InChI

InChI=1S/C6H15BrO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3

InChI Key

GLISZRPOUBOZDL-UHFFFAOYSA-N

SMILES

CO[Si](CCCBr)(OC)OC

Canonical SMILES

CO[Si](CCCBr)(OC)OC

Surface Modification

Br-PTMS is a versatile agent for modifying surfaces, particularly those containing metal oxides like silicon dioxide (SiO2). The bromine (Br) end of the molecule readily reacts with hydroxyl (OH) groups present on the oxide surface, forming a strong covalent bond []. This creates a new organic layer on the surface, altering its properties.

Br-PTMS modification can influence surface wettability,使其具有疏水性 (shǐqǐ jùyóu shūshǐxìng, making it hydrophobic) []. This finds applications in microfluidic devices where water repellency is desired for specific functionalities. Additionally, Br-PTMS modification can enhance adhesion between dissimilar materials by promoting the formation of stronger interfacial bonds [].

Biomolecule Immobilization

Br-PTMS plays a crucial role in immobilizing biomolecules like enzymes, antibodies, and DNA on various surfaces [, ]. The organic layer introduced by Br-PTMS provides a platform for biomolecule attachment, often through covalent bonds with the terminal amine or carboxylic acid groups incorporated into the Br-PTMS structure during the modification process []. Biomolecule immobilization is a fundamental technique in biosensor development, diagnostic assays, and cell culture studies.

(3-Bromopropyl)trimethoxysilane is an organosilicon compound with the chemical formula C6_6H15_{15}BrO3_3Si and the CAS number 51826-90-5. It is characterized by a bromopropyl group attached to a trimethoxysilane moiety, making it a bromo silane compound. This compound is primarily recognized for its role as a silane coupling agent, which enhances the adhesion between organic materials and inorganic substrates, particularly in polymer formulations and coatings .

BrPTMS primarily functions as a surface modifier. Through hydrolysis and subsequent coupling reactions, BrPTMS creates a bridge between organic and inorganic materials []. The specific mechanism depends on the functional groups present on the organic molecule used in the coupling reaction. For instance, BrPTMS can react with amine groups on a polymer chain to form a stable Si-N bond, tethering the organic layer to the inorganic surface [].

  • Hydrolysis: In the presence of water, the trimethoxysilane group can hydrolyze to form silanol groups, which can further react with surfaces or other silanes.
  • Condensation: The hydrolyzed silanol groups can condense to form siloxane bonds (Si-O-Si), facilitating bonding with various substrates.
  • Nucleophilic Substitution: The bromine atom in (3-bromopropyl)trimethoxysilane can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

The biological activity of (3-Bromopropyl)trimethoxysilane has been explored in various contexts. It has been noted for its potential cytotoxic effects on certain cell lines, which could be attributed to its ability to interact with cellular membranes due to its hydrophobic bromopropyl group. Additionally, its role as a coupling agent may enhance the delivery of therapeutic agents when used in drug formulations, although specific studies on its biological applications remain limited .

Several methods have been reported for synthesizing (3-Bromopropyl)trimethoxysilane:

  • Direct Synthesis: The compound can be synthesized by reacting 3-bromopropanol with trimethoxysilane in the presence of a catalyst. This method typically involves heating the reactants under controlled conditions to promote the formation of the desired silane.
  • Modification of Existing Silanes: Another approach involves modifying commercially available silanes through bromination processes, allowing for the introduction of the bromopropyl group onto the silane backbone .

(3-Bromopropyl)trimethoxysilane has a variety of applications across different fields:

  • Silane Coupling Agent: It is extensively used in adhesives and sealants to improve bonding between organic polymers and inorganic materials.
  • Surface Modification: The compound is employed in modifying surfaces of materials such as glass and metals to enhance their properties, including hydrophobicity and adhesion.
  • Nanotechnology: It serves as a functionalizing agent for nanoparticles, particularly magnetite nanoparticles, facilitating their dispersion in polymer matrices .

Interaction studies involving (3-Bromopropyl)trimethoxysilane often focus on its behavior when combined with other materials or compounds. Research indicates that it can significantly enhance the mechanical properties of composites when used as a coupling agent. Furthermore, studies have explored its interactions with various biological systems, assessing both its cytotoxicity and potential as a drug delivery vehicle .

Several compounds share structural similarities with (3-Bromopropyl)trimethoxysilane. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
TrimethoxysilaneTrialkoxysilaneLacks halogen; primarily used for surface modification.
3-ChloropropyltrimethoxysilaneBromo silaneChlorine instead of bromine; different reactivity profile.
(3-Mercaptopropyl)trimethoxysilaneThiol silaneContains thiol group; used for different types of bonding applications.
AminopropyltriethoxysilaneAmino silaneContains amino groups; used for enhancing adhesion in biomaterials.

(3-Bromopropyl)trimethoxysilane stands out due to its specific reactivity linked to the bromine atom, allowing for unique applications in both industrial and biomedical fields not typically achievable with other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51826-90-5

Wikipedia

(3-Bromopropyl)trimethoxysilane

Dates

Modify: 2023-08-15

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